molecular formula C17H17N5O2S2 B6529148 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 946238-95-5

3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B6529148
CAS No.: 946238-95-5
M. Wt: 387.5 g/mol
InChI Key: NWTBHHFKSIOSET-UHFFFAOYSA-N
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Description

3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine core substituted with a thiophene ring and a piperazine moiety linked to a pyridine sulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the thiophene ring through a cross-coupling reaction. The piperazine moiety is then introduced via nucleophilic substitution, and finally, the pyridine sulfonyl group is attached using sulfonylation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine core can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products

Scientific Research Applications

3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(phenyl)pyridazine
  • 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Uniqueness

Compared to similar compounds, 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c23-26(24,14-3-1-7-18-13-14)22-10-8-21(9-11-22)17-6-5-15(19-20-17)16-4-2-12-25-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTBHHFKSIOSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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